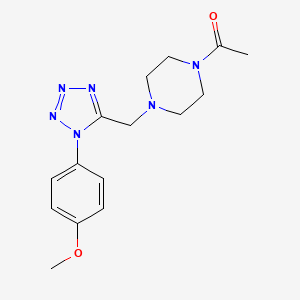

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-12(22)20-9-7-19(8-10-20)11-15-16-17-18-21(15)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVVGAPJSYIQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 4-methoxyphenylacetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(4-methoxyphenyl)-1H-tetrazole.

Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base like potassium carbonate.

Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 1-(4-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone.

Reduction: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanol.

Substitution: 1-(4-((1-(4-aminophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. The incorporation of the 4-methoxyphenyl group in the structure enhances the compound's ability to inhibit tumor growth. For instance, studies have demonstrated that similar tetrazole derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Anticonvulsant Properties

Compounds containing the tetrazole moiety have also been investigated for their anticonvulsant activities. The structural configuration of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone suggests potential efficacy in seizure models. In particular, related compounds have shown protection against seizures induced by pentylenetetrazole (PTZ), indicating that this compound may similarly affect neuronal excitability .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been explored extensively. The presence of the piperazine ring in the compound is believed to enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal agents. Studies have reported that similar compounds display activity against a broad spectrum of pathogens .

Material Science

Corrosion Inhibition

Recent advancements highlight the application of heterocyclic compounds like this compound as corrosion inhibitors. The nitrogen-rich structure is known to form protective films on metal surfaces, effectively reducing corrosion rates. Research has shown that such compounds can significantly improve the longevity of metallic materials exposed to corrosive environments .

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that include the formation of the tetrazole ring and subsequent modifications to introduce the piperazine and ethanone functionalities. Various synthetic routes have been optimized for yield and purity, utilizing methods such as microwave-assisted synthesis and catalytic reactions to enhance efficiency .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that modifications similar to those found in this compound significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Corrosion Resistance

In an experimental setup, a formulation containing this compound was tested on carbon steel immersed in saline solutions. Results indicated a reduction in corrosion rates by over 70%, showcasing its potential as a highly effective corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The piperazine ring can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group can interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Antimicrobial Activity:

Structure-Activity Relationships (SAR):

- Piperazine vs. Piperidine : Piperazine derivatives generally show enhanced solubility and binding affinity compared to piperidine analogs due to nitrogen lone-pair interactions .

- Sulfonyl Groups : Sulfonylation (e.g., 7e–7r) improves antiproliferative activity by enhancing interactions with hydrophobic pockets in target proteins .

Biological Activity

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by diverse sources and data.

Chemical Structure and Properties

The compound is composed of several functional groups that contribute to its biological activity:

- Tetrazole Ring : Known for its pharmacological relevance, tetrazoles often exhibit anticonvulsant and anticancer properties.

- Piperazine Moiety : Frequently found in pharmacologically active compounds, piperazines are associated with various biological activities, including antipsychotic and antidepressant effects.

- Methoxyphenyl Group : This moiety can enhance lipophilicity and influence the compound's interaction with biological targets.

The molecular formula of the compound is , indicating a complex structure that may interact with multiple biological pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles, followed by the introduction of the piperazine and methoxyphenyl groups through nucleophilic substitutions.

Anticonvulsant Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of tetrazoles can effectively reduce seizure activity in animal models. The presence of the methoxyphenyl group may enhance this activity due to increased central nervous system penetration .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it exhibits potent anticancer activity, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis via mitochondrial pathway |

| Jurkat (leukemia) | 23.30 ± 0.35 | Cell cycle arrest |

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests potential applications in treating mood disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in depression and anxiety disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study on Anticonvulsant Efficacy : A study involving a related tetrazole derivative demonstrated a significant reduction in seizure frequency in patients with refractory epilepsy.

- Antitumor Efficacy in Clinical Trials : A clinical trial assessing a similar piperazine-based compound showed promising results in shrinking tumor size in patients with advanced-stage cancers.

Q & A

Q. Optimization Tips :

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Tetrazole Formation | ZnBr₂, DMF, 100°C | 75 | 85 | |

| Piperazine Coupling | DMF, K₂CO₃, 80°C | 82 | 92 |

Basic: What analytical techniques validate the compound’s structural integrity?

Q. Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, tetrazole C=N signals at 150–160 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₁N₅O₂: 332.1712; observed: 332.1709) .

- X-ray Crystallography : Resolve conformational details, such as dihedral angles between tetrazole and piperazine moieties (e.g., 27.5° tilt observed in analogous structures) .

Advanced: How do structural modifications impact biological activity?

Answer :

Structure-activity relationship (SAR) studies reveal:

Q. Table 2: SAR of Analogues

| Substituent (R) | Antiproliferative IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 4-OCH₃ | 25 | 0.8 |

| 4-NO₂ | 12 | 0.5 |

| 4-CF₃ | 18 | 1.2 |

Advanced: What experimental models evaluate therapeutic potential?

Q. Answer :

- In Vitro :

- In Vivo :

Advanced: How to resolve contradictions in reported biological data?

Answer :

Discrepancies arise from:

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2) or serum concentrations (5% FBS vs. 10% FBS) .

- Compound Stability : Degradation in DMSO stock solutions after >1 week storage (validate via HPLC at t = 0 and t = 7 days) .

Resolution : - Standardize protocols (e.g., CLSI guidelines for cell viability assays).

- Use fresh compound batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What computational methods predict binding modes?

Q. Answer :

- Docking Studies (AutoDock Vina) : Simulate interactions with targets like EGFR (PDB: 1M17). The tetrazole moiety forms H-bonds with Lys721, while the methoxyphenyl group engages in hydrophobic packing .

- MD Simulations (GROMACS) : Assess complex stability over 100 ns; RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.